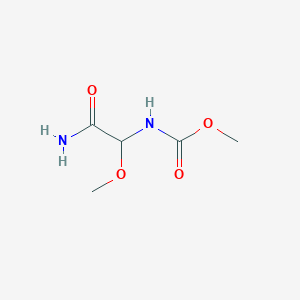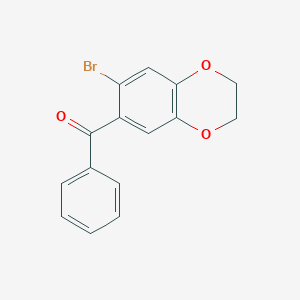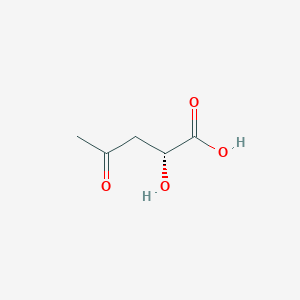![molecular formula C5H10N2S B125704 3-Methyl-[1,3]thiazinan-2-ylideneamine CAS No. 153068-59-8](/img/structure/B125704.png)
3-Methyl-[1,3]thiazinan-2-ylideneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[1,3]thiazinan-2-ylideneamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolidine-2,4-dione derivative and is known for its ability to act as a potent inhibitor of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been reported to exhibit both competitive and non-competitive inhibition against various enzymes and receptors, depending on the specific target.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-[1,3]thiazinan-2-ylideneamine have been extensively studied in vitro and in vivo. This compound has been reported to exhibit potent anti-diabetic, anti-cancer, and anti-inflammatory effects in various animal models. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and inhibit tumor growth in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-[1,3]thiazinan-2-ylideneamine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound can be used to study the roles of these enzymes and receptors in various diseases and to develop new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research and development of 3-Methyl-[1,3]thiazinan-2-ylideneamine. One potential direction is to study its potential applications in the treatment of various diseases, including diabetes, cancer, and inflammation. Another direction is to develop new derivatives and analogs of this compound with improved potency and selectivity against specific targets. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo and to develop new delivery methods for its clinical applications.
In conclusion, 3-Methyl-[1,3]thiazinan-2-ylideneamine is a promising compound with potent inhibitory activity against various enzymes and receptors. Its potential applications in the treatment of various diseases make it an attractive target for further research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 3-Methyl-[1,3]thiazinan-2-ylideneamine involves the reaction of 2-methyl-3-oxobutanoic acid with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of 3-Methyl-[1,3]thiazinan-2-ylideneamine.
Aplicaciones Científicas De Investigación
3-Methyl-[1,3]thiazinan-2-ylideneamine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including aldose reductase, α-glucosidase, and dipeptidyl peptidase-IV. These enzymes and receptors are known to play important roles in various diseases, including diabetes, cancer, and inflammation.
Propiedades
Número CAS |
153068-59-8 |
|---|---|
Nombre del producto |
3-Methyl-[1,3]thiazinan-2-ylideneamine |
Fórmula molecular |
C5H10N2S |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
3-methyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3 |
Clave InChI |
BLTMKFBJBMBESG-UHFFFAOYSA-N |
SMILES |
CN1CCCSC1=N |
SMILES canónico |
CN1CCCSC1=N |
Sinónimos |
2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



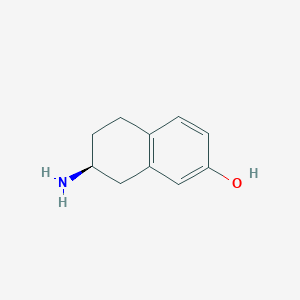
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
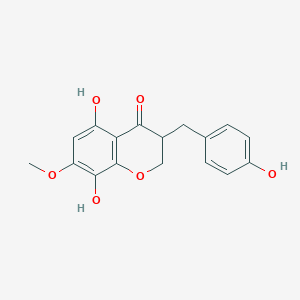
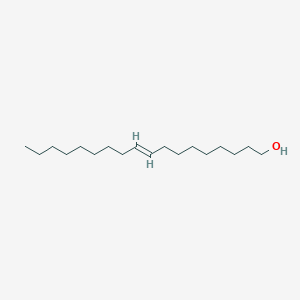
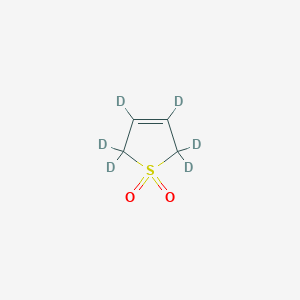
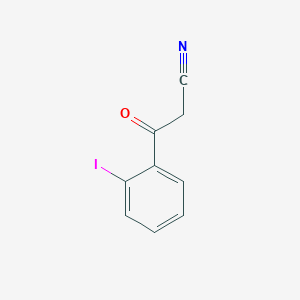
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
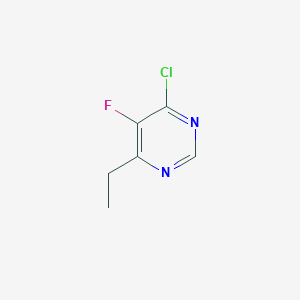
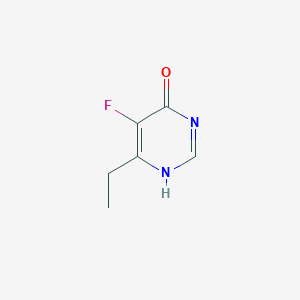
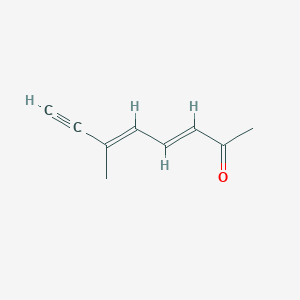
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
